3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one
Beschreibung
The compound 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core substituted with a 2-thioxo group, a morpholino moiety, and a 6-ketohexyl chain linked to a 2,5-dimethylphenyl-piperazine group. The inclusion of piperazine and morpholino substituents may enhance solubility and target-binding affinity, while the 6-ketohexyl chain could influence metabolic stability.
Eigenschaften
CAS-Nummer |
689770-21-6 |
|---|---|
Molekularformel |
C30H39N5O3S |
Molekulargewicht |
549.73 |
IUPAC-Name |
3-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C30H39N5O3S/c1-22-7-8-23(2)27(20-22)33-12-14-34(15-13-33)28(36)6-4-3-5-11-35-29(37)25-21-24(32-16-18-38-19-17-32)9-10-26(25)31-30(35)39/h7-10,20-21H,3-6,11-19H2,1-2H3,(H,31,39) |
InChI-Schlüssel |
YRUFCRMSWYXDDA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one represents a unique class of quinazolinone derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C30H39N5O3S
- Molecular Weight : 533.73 g/mol
- IUPAC Name : 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one
Anticancer Activity
Research has shown that quinazolinone derivatives exhibit significant anticancer properties. In a study evaluating various quinazolinone derivatives, compounds similar to the target compound demonstrated cytotoxic effects against several cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A1 | HT-29 | 12 |
The above results indicate that the target compound may possess similar cytotoxicity profiles due to its structural similarities with effective anticancer agents .
Antimicrobial Activity
Quinazolinones have also been reported to exhibit antimicrobial properties. The target compound's structure suggests potential activity against various bacterial and fungal strains. For instance, derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Antioxidant Properties
Antioxidant activity is another significant aspect of quinazolinone derivatives. Studies have indicated that the presence of specific substituents can enhance antioxidant capacity. The target compound, with its thioxo group and additional functional groups, is hypothesized to exhibit strong antioxidant effects, potentially through metal-chelating mechanisms .
The biological activities of quinazolinone derivatives are often linked to their ability to interact with specific biological targets:
- Inhibition of Enzymes : Many quinazolinones act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.
- DNA Intercalation : Some compounds can intercalate into DNA, preventing replication and transcription in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve the modulation of ROS levels within cells, contributing to reduced oxidative stress.
Case Studies
- Cytotoxicity Assessment : A recent study tested a series of quinazolinone derivatives for their cytotoxic effects on cancer cell lines using MTT assays. The results indicated that compounds with similar structural features to the target compound exhibited significant growth inhibition in PC3 and MCF-7 cells .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various quinazolinone derivatives against clinical isolates of bacteria and fungi. The results demonstrated that certain derivatives displayed promising antibacterial activity, suggesting potential therapeutic applications in infectious diseases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of nitrogen- and sulfur-containing heterocycles.
Key Findings:
Synthesis and Characterization: The target compound’s synthesis likely involves multi-step heterocyclic condensation, analogous to the methods described for coumarin-benzodiazepine derivatives (e.g., tetrazole coupling and cyclization) . However, its piperazine and morpholino groups may require specialized protection/deprotection strategies.
However, direct evidence linking the target compound to these mechanisms is absent. Piperazine-containing analogs often exhibit serotonin or dopamine receptor binding, while morpholino groups enhance pharmacokinetic properties. These features could position the compound as a CNS-targeted agent, though this remains speculative.
Pharmacodynamic Comparison: Coumarin-Benzodiazepine Derivatives (4g, 4h): Exhibit antimicrobial activity via membrane disruption or enzyme inhibition . The target compound’s thioxo-quinazolinone core may similarly interact with bacterial enzymes but lacks empirical validation. 6-Keto-PGF1α: Reduces TXB2 (a TXA2 metabolite) and inflammation in asthma models (). The target compound’s 6-ketohexyl chain might mimic this anti-inflammatory action, but structural differences (heterocyclic vs. prostaglandin) limit direct parallels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
